![molecular formula C15H19FN2 B14614164 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- CAS No. 58830-96-9](/img/structure/B14614164.png)
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 4-fluorophenyl group attached to a hexyl chain, which is further connected to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . Industrial production methods often involve multi-step synthesis, starting from readily available precursors and employing efficient catalytic systems to ensure high yields and purity.
Chemical Reactions Analysis
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: It can participate in cycloaddition reactions with azirines or other cyclic compounds to form multi-substituted imidazoles.
Common reagents used in these reactions include nickel catalysts, ammonium acetate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)imidazole: This compound lacks the hexyl chain but retains the fluorophenyl group, making it less hydrophobic and potentially less bioavailable.
4-(1H-Imidazol-1-yl)phenol: This compound contains a hydroxyl group instead of a hexyl chain, which may alter its reactivity and biological activity.
4-Phenyl-1H-imidazole: This compound lacks the fluorine atom, which can significantly affect its electronic properties and reactivity.
The uniqueness of 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]- lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
58830-96-9 |
|---|---|
Molecular Formula |
C15H19FN2 |
Molecular Weight |
246.32 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19FN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
InChI Key |
AVFKBOOCYNLLST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
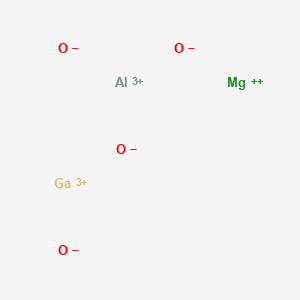
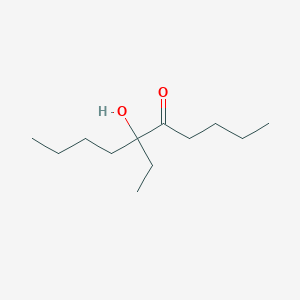
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
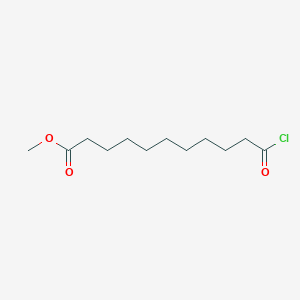
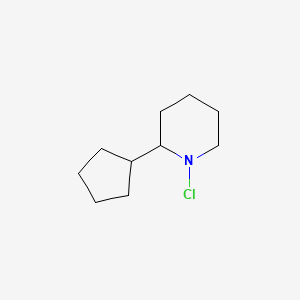

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)

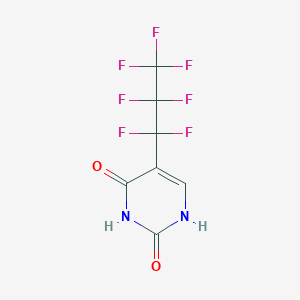

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
